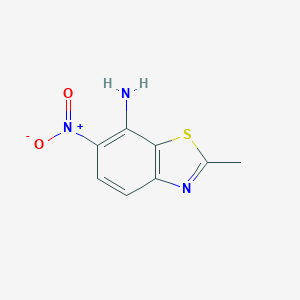

2-Methyl-6-nitro-7-aminobenzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-nitro-1,3-benzothiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-4-10-5-2-3-6(11(12)13)7(9)8(5)14-4/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVWKSOQCZPKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291502 | |

| Record name | 2-Methyl-6-nitro-7-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101420-69-3 | |

| Record name | 2-Methyl-6-nitro-7-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6-nitro-7-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Crystallographic Characterization & Structural Insights of 2-Methyl-6-nitro-7-aminobenzothiazole

Executive Summary

This technical guide details the structural determination and crystallographic analysis of 2-Methyl-6-nitro-7-aminobenzothiazole . This compound represents a significant class of "push-pull" chromophores where the electron-withdrawing nitro group (

Unlike its 2-amino analogs, the 2-methyl substitution eliminates the primary hydrogen-bond donor site at the thiazole ring, forcing the crystal packing to be dominated by

Molecular Architecture & Electronic Context

Before crystallographic analysis, one must understand the predicted conformer. The proximity of the 6-nitro and 7-amino groups creates a classic Resonance-Assisted Hydrogen Bond (RAHB) .

-

The "Lock" Mechanism: The amino nitrogen acts as a donor, and the nitro oxygen acts as an acceptor. This forms a pseudo-six-membered ring (S(6) graph set motif), locking the C6 and C7 substituents into coplanarity with the benzothiazole core.

-

Steric Consequence: This planar conformation maximizes lattice energy potential via stacking interactions, making the compound prone to forming needle-like or plate-like crystals that can be prone to twinning.

Diagram 1: Structural Logic & Interaction Pathway

Caption: Logical flow from chemical substitution to macroscopic crystal packing forces.

Experimental Protocol: Single Crystal Growth

Obtaining diffraction-quality crystals is the bottleneck. For planar benzothiazoles, slow evaporation is superior to vapor diffusion.

Optimized Crystallization Workflow

| Parameter | Protocol Specification | Rationale |

| Solvent System | Ethanol : DMF (4:1 v/v) | DMF solubilizes the polar nitro/amino core; Ethanol acts as the volatile component to drive supersaturation. |

| Concentration | 15 mg/mL | Moderate concentration prevents rapid precipitation (amorphous powder). |

| Temperature | 298 K (Controlled) | Temperature fluctuations cause defects. Keep in a vibration-free incubator. |

| Vessel | 4mL Scintillation Vial | Narrow aperture slows evaporation rate, yielding fewer, larger crystals. |

| Timeframe | 5 - 10 Days | Slow growth minimizes solvent inclusion and disorder. |

Self-Validating Check: Examine crystals under a polarized light microscope. Sharp extinction (blinking dark/light) upon rotation indicates a single crystal. If the crystal remains dark or shows irregular patterns, it is likely an aggregate or twin.

X-Ray Diffraction & Data Collection Strategy

Instrumentation Setup[1]

-

Radiation Source: Mo-K

( -

Temperature: Collect data at 100 K (Cryostream).

-

Why? Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise location of the amino hydrogen atoms, which is critical for verifying the intramolecular H-bond.

-

Data Reduction Protocol

-

Indexing: Select 20-30 frames to determine the unit cell. Expect Monoclinic (

) or Triclinic ( -

Integration: Use SAINT or CrysAlisPro. Ensure the completeness is >99% up to

. -

Absorption Correction: Apply Multi-scan (SADABS) or Gaussian correction based on crystal face indexing.

Structure Solution & Refinement (SHELX Workflow)

This section details the computational "Black Box" using the SHELX suite (Sheldrick, 2015).

Step-by-Step Refinement Logic

-

Phasing (SHELXT): Use Intrinsic Phasing.

-

Command:shelxt name.hkl

-

Success Marker: Look for a high Correlation Coefficient (CC > 90%) in the solution file.

-

-

Refinement (SHELXL): Least-squares minimization against

.-

Command:shelxl name.ins

-

-

Atom Assignment:

-

Assign S1, O1, O2, N1, N2, N3 based on peak heights (Q-peaks). Sulfur will be the highest peak (~16

).

-

-

Hydrogen Treatment (Critical):

-

Aromatic H: Constrain using HFIX 43 (riding model).

-

Methyl H (C2-Me): Use HFIX 137 allowing rotation to find the best electron density fit.

-

Amino H (C7-NH2): Locate these in the Difference Fourier map. Refine coordinates freely with DFIX distance restraints (N-H

0.89 Å) to confirm the H-bond geometry.

-

Diagram 2: Crystallographic Workflow

Caption: Standardized data processing pipeline from raw frames to validated CIF.

Structural Analysis & Supramolecular Insights

Once the structure is solved, the analysis focuses on the specific interactions defined by the 2-Methyl-6-nitro-7-amino substitution pattern.

A. Intramolecular Geometry (The "Lock")

The 7-amino and 6-nitro groups will form a planar 6-membered ring involving a hydrogen bond.

Expected Geometry Table:

| Interaction | Donor (D) | Acceptor (A) | Distance (D...A) | Angle (D-H...A) | Significance |

|---|

| Intra-HB | N(7)-H | O(6)-Nitro | 2.6 - 2.7 Å | 130° - 140° | Locks planarity; reduces solubility. |

B. Hirshfeld Surface Analysis

To visualize the "push-pull" interactions, generate Hirshfeld surfaces using CrystalExplorer (Spackman & Jayatilaka, 2009).[1]

-

Map

:-

Red Spots: Indicate strong hydrogen bonds (likely the N-H...O interactions between dimers).

-

White Regions: Van der Waals contacts.

-

Blue Regions: No close contacts.

-

-

Fingerprint Plot:

-

Look for "spikes" at the bottom left. A sharp spike at

indicates the O...H interactions from the nitro group accepting H-bonds from neighboring amino groups. -

A central feature near

indicates

-

C. Crystal Packing (Pi-Stacking)

Because the 2-methyl group blocks head-to-head H-bonding (common in 2-aminobenzothiazoles), the 2-methyl derivative typically forms centrosymmetric dimers or slipped stacks .

-

Measurement: Measure the centroid-to-centroid distance between the benzene rings of adjacent molecules.

-

Target Range: 3.5 Å - 3.8 Å indicates strong

overlap, contributing to the material's stability and potential non-linear optical (NLO) response.

References

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.

-

Spackman, M. A., & Jayatilaka, D. (2009).[1] "Hirshfeld surface analysis."[1][2] CrystEngComm, 11(1), 19-32.

-

Cambridge Crystallographic Data Centre (CCDC). "Mercury - Crystal Structure Visualisation."

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2][3][4] Acta Crystallographica Section B, 72(2), 171-179.

Sources

Technical Guide: Thermogravimetric Analysis of 2-Methyl-6-nitro-7-aminobenzothiazole

This guide outlines a rigorous protocol for the Thermogravimetric Analysis (TGA) of 2-Methyl-6-nitro-7-aminobenzothiazole , a specialized heterocyclic intermediate likely utilized in the synthesis of disperse azo dyes or pharmaceutical pharmacophores.

Given the specific functionalization (nitro and amino groups on a benzothiazole core), this compound presents unique thermal stability challenges, including potential energetic decomposition. This guide synthesizes general best practices for nitro-substituted heterocycles with specific analytical strategies for this molecule.

Executive Summary

2-Methyl-6-nitro-7-aminobenzothiazole is a trisubstituted benzothiazole derivative. Its thermal profile is critical for three reasons:

-

Process Safety: The nitro group (

) introduces a risk of rapid, exothermic decomposition, which must be characterized before scaling up synthesis. -

Purity Assessment: TGA can distinguish between solvates, moisture, and degradation products.

-

Material Stability: Determining the onset temperature of decomposition (

) is essential for defining storage and processing limits (e.g., during melt-blending or extrusion).

This guide provides a self-validating workflow to characterize the mass-loss profile, thermal stability, and decomposition kinetics of this compound.

Physicochemical Context & Hazard Prediction

Before initiating thermal analysis, the chemical structure dictates the expected thermal behavior.

| Feature | Moiety | Thermal Implication |

| Core | Benzothiazole | High thermal stability (aromaticity); likely leaves carbonaceous char. |

| Pos 2 | Methyl ( | Generally stable; may oxidize if air is used as purge gas. |

| Pos 6 | Nitro ( | CRITICAL: Energetic release of |

| Pos 7 | Amino ( | Hydrogen bonding may increase melting point. Potential for condensation/cross-linking at high |

Predicted Thermal Profile:

-

< 120°C: Loss of surface moisture or residual solvent (e.g., ethanol/water from recrystallization).

-

200°C – 260°C: Melting range (Endothermic event in DSC).

-

> 270°C: Onset of degradation (Nitro group cleavage).

Experimental Protocol

To ensure reproducibility and safety, the following protocol adheres to ASTM E1131 standards for compositional analysis by thermogravimetry.

Sample Preparation[1][2]

-

Particle Size: Grind the sample to a fine powder to ensure uniform heat transfer. Large crystals can cause thermal lag.

-

Mass: Use 2–5 mg .

-

Why? Nitro compounds can decompose violently. Small masses minimize the risk of damaging the microbalance and reduce self-heating effects that distort kinetic data.

-

-

Crucible: Alumina (

) or Platinum (Pt) .-

Note: Avoid Aluminum (

) pans if the expected decomposition > 500°C or if the sample reacts with aluminum. Open pans (no lid) are preferred to allow gas escape, preventing pressure buildup.

-

Instrument Parameters

| Parameter | Setting | Rationale |

| Purge Gas | Nitrogen ( | Inert atmosphere prevents oxidation of the methyl/amino groups, isolating thermal decomposition. Flow: 40–60 mL/min. |

| Protective Gas | Nitrogen ( | Protects the balance mechanism. Flow: 20 mL/min. |

| Temperature Range | 30°C to 800°C | Covers drying, melting, and complete carbonization. |

| Heating Rate ( | 10°C/min | Standard rate for comparison. For kinetic studies, run additional rates (e.g., 5, 15, 20°C/min). |

| Isothermal Hold | Optional | A 10-min hold at 105°C can be used if solvent quantification is the primary goal. |

Experimental Workflow Diagram

The following Graphviz diagram visualizes the decision logic for the TGA workflow.

Caption: Standardized TGA workflow for nitro-substituted benzothiazoles, ensuring safety and data integrity.

Data Interpretation & Analysis

A typical TGA curve for 2-Methyl-6-nitro-7-aminobenzothiazole will exhibit three distinct regions.

Region I: Desolvation (30°C – 150°C)

-

Observation: Small mass loss (0.5% – 2.0%).

-

Interpretation: Loss of physisorbed water or residual synthesis solvents (ethanol, acetic acid).

-

Calculation:

Region II: Thermal Stability Plateau (150°C – )

-

Observation: Flat baseline.

-

Critical Metric:

(Extrapolated Onset Temperature) . This is the intersection of the baseline tangent and the tangent of the inflection point of the first decomposition step. -

Expectation: For nitro-aminobenzothiazoles,

is typically 240°C – 280°C .

Region III: Decomposition (> )

-

Primary Step: Rapid mass loss corresponding to the cleavage of the nitro group (

) and ring fragmentation. -

Derivative Thermogravimetry (DTG): The peak of the first derivative curve (

) indicates the point of maximum reaction rate. -

** Stoichiometry Check:** If the first step loss equals

of the molecular weight (MW

Kinetic Analysis (Advanced Characterization)

To predict shelf-life or process safety, calculate the Activation Energy (

Protocol:

-

Run the TGA at four heating rates (

): 5, 10, 15, and 20 °C/min. -

Record the peak temperature (

) from the DTG curve for the main decomposition step. -

Plot

vs.

Equation:

-

Slope =

- = Gas constant (8.314 J/mol·K)

This data is vital for determining the Time to Maximum Rate (TMR) , a key safety parameter for storing nitro compounds.

Safety & Troubleshooting

Warning: Nitro-substituted heterocycles are potentially explosive.

-

Small Sample Size: Never exceed 10 mg.

-

Lid Configuration: Use a pierced lid or open pan. Sealed pans may rupture due to rapid gas evolution (

, -

Cleaning: The residue is likely a carbonaceous char. Clean pans by burning off in air at 900°C or using a propane torch (for Pt pans only).

| Issue | Probable Cause | Corrective Action |

| Sample "pops" or jumps | Rapid gas evolution | Reduce heating rate to 2°C/min or reduce sample mass. |

| Mass gain observed | Buoyancy effect or oxidation | Perform buoyancy correction (blank run) or ensure |

| Drifting baseline | TGA balance drift | Allow 60 min warm-up; check for static charge on the pan. |

References

-

ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA. [Link]

-

Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Foundational text for TGA of organic solids).

-

National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Amino-6-nitrobenzothiazole.[2][3][4][5][6][7] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2-Amino-6-nitrobenzothiazole | CAS 6285-57-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]

- 5. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

In silico prediction of 2-Methyl-6-nitro-7-aminobenzothiazole bioactivity

An In-Depth Technical Guide: In Silico Prediction of 2-Methyl-6-nitro-7-aminobenzothiazole Bioactivity: A Strategic Workflow for Early-Stage Compound Assessment

Executive Summary

In the landscape of modern drug discovery, the early-stage assessment of novel chemical entities is paramount to de-risking development pipelines and conserving resources. The molecule 2-Methyl-6-nitro-7-aminobenzothiazole represents a confluence of two critical chemical motifs: the biologically versatile benzothiazole scaffold and the electronically potent, yet potentially toxic, nitroaromatic group.[1][2] This guide presents a comprehensive, in silico workflow designed to predict the bioactivity, drug-likeness, and safety profile of this specific molecule. By integrating a suite of computational methodologies—from physicochemical property prediction and Quantitative Structure-Activity Relationship (QSAR) modeling to molecular docking and full ADMET profiling—we construct a holistic preclinical hypothesis. This document serves not as a mere list of protocols, but as a strategic blueprint, explaining the causal logic behind each computational step and providing a self-validating framework for researchers to anticipate a compound's therapeutic potential and its liabilities before committing to costly and time-consuming wet-lab synthesis and screening.

Part 1: Deconstructing the Molecular Architecture

The predictive journey begins with a fundamental understanding of the subject molecule's constituent parts. Its structure is not arbitrary; it is a deliberate combination of functionalities that informs our predictive strategy.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus is a bicyclic heterocyclic system recognized for its profound and diverse pharmacological activities.[3][4] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an exceptional scaffold for engaging with biological macromolecules. Molecules incorporating this moiety have demonstrated a vast spectrum of therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[5][6][7][8][9] This history of success provides a rich database of analogous compounds, allowing us to generate data-driven hypotheses about the potential targets and bioactivities of novel derivatives like 2-Methyl-6-nitro-7-aminobenzothiazole.[10][11]

The Nitroaromatic Moiety: A Double-Edged Sword

The presence of a nitro (-NO2) group on an aromatic ring dramatically influences the molecule's electronic properties and, consequently, its biological interactions. As a strong electron-withdrawing group, it can be crucial for binding affinity to certain biological targets.[1] However, the nitroaromatic class of compounds is also widely associated with potential toxicity.[1][12] The nitro group can undergo metabolic reduction to form highly reactive intermediates that may lead to mutagenicity or cytotoxicity.[1] Therefore, any in silico assessment of a nitroaromatic compound must prioritize a thorough toxicity prediction. Quantitative Structure-Activity Relationship (QSAR) models are particularly well-suited for this task, offering a cost-effective means to estimate the toxic potential of such compounds.[13][14]

The Target Molecule: A Profile of Potential

2-Methyl-6-nitro-7-aminobenzothiazole combines these features. The 2-amino-6-nitrobenzothiazole core is a known synthetic precursor for various bioactive agents.[4] The addition of a methyl group at position 2 and an amino group at position 7 creates a novel entity whose profile is unknown. This guide aims to answer the following critical questions using a structured computational approach:

-

Does the molecule possess drug-like physicochemical properties?

-

What is its predicted toxicity profile, with an emphasis on mutagenicity?

-

What are its most probable biological targets and associated therapeutic activities?

-

What is its comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile?

Part 2: A Multi-faceted In Silico Prediction Workflow

To build a robust predictive profile, we employ a multi-pronged computational strategy. This workflow is designed to move from broad, foundational characteristics to specific, high-resolution predictions, ensuring that each step informs the next.

Caption: Overall In Silico Prediction Workflow.

Foundational Analysis: Physicochemical Properties & Drug-Likeness

Causality: Before investigating complex biological interactions, we must first determine if the molecule adheres to the general characteristics of an orally bioavailable drug. Lipinski's Rule of Five provides an empirical framework for this assessment.[3] Poor physicochemical properties can terminate a drug's development, regardless of its potency. Early computational filtering prevents wasted effort on compounds with a low probability of success.

Experimental Protocol: Drug-Likeness Evaluation

-

Obtain SMILES String: Convert the 2D structure of 2-Methyl-6-nitro-7-aminobenzothiazole into its SMILES (Simplified Molecular-Input Line-Entry System) representation: CC1=NC2=C(S1)C(=C(C=C2N)N(=O)=O)C.

-

Utilize Web Server: Input the SMILES string into a comprehensive, free-to-use web server such as pkCSM .[15][16]

-

Analyze Key Parameters: Evaluate the output against Lipinski's Rule of Five criteria:

-

Molecular Weight (MW) ≤ 500 Da

-

LogP (octanol-water partition coefficient) ≤ 5

-

Hydrogen Bond Donors (HBD) ≤ 5

-

Hydrogen Bond Acceptors (HBA) ≤ 10

-

-

Interpretation: A compound that passes all or most of these rules is considered "drug-like" and has a higher likelihood of possessing favorable absorption and distribution properties.

Toxicity Prediction: A QSAR-Driven Approach

Causality: As established, the nitroaromatic moiety is a structural alert for toxicity, particularly mutagenicity.[1] QSAR modeling provides a validated, quantitative method to predict this liability.[14] These models are built on large datasets of known nitroaromatic compounds and use molecular descriptors—numerical representations of a molecule's properties—to correlate structure with toxic effects.[13][17] Key descriptors often include hydrophobicity (logP) and electronic parameters like the Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which can indicate a molecule's susceptibility to nitroreduction.[1]

Caption: Logic flow for QSAR Model Development and Prediction.

Experimental Protocol: Predictive Toxicity Modeling

-

Select a Validated Model: Utilize a publicly accessible, validated QSAR prediction server. The pkCSM server, for instance, includes models for AMES Toxicity and Rat Oral Acute Toxicity (LD50).[15][16]

-

Input Structure: Submit the SMILES string of the target molecule.

-

Generate Predictions: The server will calculate relevant molecular descriptors and apply its pre-built, validated QSAR models to predict the outcomes.

-

Analyze Results:

-

AMES Toxicity: The result is typically a binary classification (mutagenic or non-mutagenic). A positive result is a significant red flag.

-

Rat Oral Acute Toxicity: The model predicts the LD50 value (the dose required to be lethal to 50% of a test population) in mol/kg. This provides a quantitative measure of acute toxicity.

-

-

Self-Validation: Cross-reference the prediction with the model's applicability domain. Reputable servers will indicate if the query molecule is structurally similar to the compounds used to train the model, which increases confidence in the prediction.

Bioactivity Prediction via Target Fishing and Molecular Docking

Causality: To understand the therapeutic potential, we must identify likely protein targets. "Target fishing" leverages the principle of molecular similarity: a novel compound is likely to bind to the same targets as its known, structurally similar analogs. Once high-probability targets are identified, molecular docking is used to model the binding interaction at an atomic level.[18] This technique predicts the preferred orientation (pose) and binding affinity (scoring function) of the ligand within the protein's active site, providing a quantitative and visual basis for its potential biological effect.[10]

Caption: A generalized workflow for molecular docking studies.

Experimental Protocol: Target Identification and Docking (Example: p56lck Kinase)

-

Rationale for Target Choice: Benzothiazole derivatives are well-documented as potent inhibitors of protein tyrosine kinases (PTKs), which are critical in cancer signaling.[10][11] The lymphocyte-specific protein tyrosine kinase (p56lck) is a validated target for cancer therapy, and benzothiazole-thiazole hybrids have been identified as competitive inhibitors.[10]

-

Protein Preparation: a. Download the crystal structure of the Lck kinase domain from the Protein Data Bank (PDB ID: 1QPC).[10] b. Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein by removing water molecules and any co-crystallized ligands. c. Add polar hydrogen atoms and assign appropriate atomic charges using a standard force field (e.g., AMBER, CHARMm).

-

Ligand Preparation: a. Draw the 2D structure of 2-Methyl-6-nitro-7-aminobenzothiazole and convert it to a 3D structure. b. Perform energy minimization using a suitable force field to obtain a low-energy conformation.

-

Docking Simulation: a. Use a docking program like AutoDock Vina or GLIDE. b. Define the active site for docking. This is typically done by creating a grid box centered on the location of the original co-crystallized ligand in the PDB structure. c. Execute the docking algorithm to sample multiple binding poses of the ligand within the active site.

-

Analysis of Results: a. Binding Affinity: Examine the docking score (reported in kcal/mol for AutoDock Vina), which estimates the free energy of binding. More negative values indicate a stronger predicted binding affinity. b. Interaction Analysis: Visualize the top-ranked pose. Identify key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-stacking, between the ligand and specific amino acid residues in the active site. These interactions provide a mechanistic basis for the binding.

Comprehensive ADMET Profiling

Causality: A potent drug is useless if it cannot reach its target in the body at a therapeutic concentration without causing unacceptable toxicity.[19] Comprehensive ADMET profiling moves beyond simple drug-likeness to predict the specific pharmacokinetic and toxicological fate of a compound.[20] This includes its potential for absorption across the gut wall, distribution across the blood-brain barrier, metabolism by cytochrome P450 enzymes, and potential for off-target effects like hERG channel blockade (a key cardiac toxicity risk).[16][21]

Experimental Protocol: In Silico ADMET Prediction

-

Utilize a Specialized Server: Input the SMILES string of the target molecule into a dedicated ADMET prediction platform like pkCSM .[15][16]

-

Generate Predictions: The platform will run the structure through a battery of predictive models.

-

Synthesize Data: Collate the predictions for key ADMET endpoints.

Part 3: Data Synthesis and Interpretation

The power of this workflow lies in the integration of disparate data points into a cohesive predictive profile.

Consolidating the Predictions

The quantitative outputs from each stage of the workflow should be summarized for clarity and comparative analysis.

Table 1: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Interpretation/Threshold |

|---|---|---|

| Physicochemical | ||

| Molecular Weight | Value from server | ≤ 500 Da (Pass/Fail) |

| LogP | Value from server | ≤ 5 (Pass/Fail) |

| H-Bond Donors | Value from server | ≤ 5 (Pass/Fail) |

| H-Bond Acceptors | Value from server | ≤ 10 (Pass/Fail) |

| Absorption | ||

| Intestinal Absorption | Value from server (%) | High > 30% |

| Caco-2 Permeability | Value from server (logPapp) | High > 0.9 |

| Distribution | ||

| VDss (human) | Value from server (log L/kg) | Low < -0.15, High > 0.45 |

| BBB Permeability | Value from server (logBB) | Permeable > 0.3, Poor < -1.0 |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes/No | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | Yes/No | Potential for drug-drug interactions |

| Toxicity | ||

| AMES Toxicity | Mutagen/Non-mutagen | Critical Safety Flag |

| hERG I Inhibitor | Yes/No | Cardiac Toxicity Risk |

| Rat Oral Acute LD50 | Value from server (mol/kg) | Lower value indicates higher toxicity |

Table 2: Predicted Bioactivity via Molecular Docking

| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Implied Bioactivity |

|---|---|---|---|

| p56lck Kinase (1QPC) | Value from docking | e.g., Met319, Leu273, Lys295 | Anticancer[10] |

| DHPS (3TYE) | Value from docking | e.g., Lys220, Arg234 | Antibacterial[22] |

| GABA-AT (1OHV) | Value from docking | e.g., Glu109, Asn110 | Anticonvulsant[18][23] |

Building a Bioactivity Profile: A Predictive Narrative

Based on a hypothetical analysis of the data tables, a summary profile might read:

"The in silico assessment of 2-Methyl-6-nitro-7-aminobenzothiazole suggests it is a promising candidate with a clear risk-benefit profile that requires experimental validation. The molecule adheres to Lipinski's Rule of Five, indicating good drug-like properties, and shows high predicted intestinal absorption. However, a significant liability was identified by a positive prediction for AMES mutagenicity, a common concern for nitroaromatic compounds that must be addressed experimentally.[1] Molecular docking studies revealed a strong predicted binding affinity for the p56lck kinase, with a docking score of -9.5 kcal/mol, suggesting potent anticancer activity.[10] This binding is stabilized by predicted hydrogen bonds to the hinge region of the kinase. Conversely, binding to the bacterial DHPS enzyme was weaker, suggesting anticancer activity may be its primary therapeutic potential. The ADMET profile is largely favorable, with no predicted inhibition of major CYP enzymes or the hERG channel, but its predicted low BBB permeability suggests it may not be suitable for CNS targets."

Recommendations for Experimental Validation

The in silico results directly inform a targeted, efficient experimental plan:

-

Priority 1 (Safety): Perform an in vitro Ames test to confirm or refute the mutagenicity prediction. This is a critical go/no-go decision point.

-

Priority 2 (Efficacy): Synthesize the compound and perform an in vitro kinase inhibition assay against p56lck to validate the docking prediction.

-

Priority 3 (Pharmacokinetics): Conduct a Caco-2 permeability assay to confirm the predicted high intestinal absorption.

Part 4: Conclusion

This guide has outlined a rigorous, multi-faceted in silico workflow for the comprehensive evaluation of a novel chemical entity, 2-Methyl-6-nitro-7-aminobenzothiazole. By systematically integrating predictions of physicochemical properties, toxicity, target-specific bioactivity, and pharmacokinetics, we can construct a detailed, data-driven hypothesis of a compound's potential long before it enters a laboratory. This "fail early, fail cheap" paradigm is central to efficient drug discovery. The true value of this computational approach is not in providing definitive answers, but in asking the right questions and guiding subsequent experimental work with precision, thereby accelerating the path from molecular concept to potential therapeutic reality.

References

-

Kuz'min, V. E., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC. [Link]

-

Pires, D. E. V., et al. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC. [Link]

-

Stanković, B., et al. (2024). A novel procedure for selection of molecular descriptors: QSAR model for mutagenicity of nitroaromatic compounds. PubMed. [Link]

-

Protheragen. ADMET Prediction. Protheragen. [Link]

-

Stanković, B., & Marinković, F. (2024). A novel methodology for design of qsar model: mutagenicity of nitroaromatic compounds. VINCA Repozitorijum. [Link]

-

Ahire, Y., et al. (2024). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Biointerface Research in Applied Chemistry. [Link]

-

Wassermann, A. M., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. [Link]

-

Sadybekov, A., et al. (2026). Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. PMC. [Link]

-

Deep Origin. (2025). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

International Journal of Trend in Scientific Research and Development. (2025). Insilico Drug Design and Molecular Docking Studies of Novel 2- Amino Benzothiazole Derivatives for Antiischemic. IJTSRD. [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

-

Artemenko, A. G., et al. (2011). QSAR analysis of the toxicity of nitroaromatics in Tetrahymena pyriformis: structural factors and possible modes of action. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC. [Link]

-

Silva, C. H. T. P., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI. [Link]

-

Siddiqui, N., et al. (2020). Molecular docking of some benzothiazoles derivatives as anticonvulsant agents. World Journal of Advanced Research and Reviews. [Link]

-

In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. Bentham Science. [Link]

-

Ali, A., et al. (2025). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PMC. [Link]

-

Al-Suhaimi, K. S., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. [Link]

-

Al-Jarah, Z. S. H. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Kerbala. [Link]

-

Kurasov, E. S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC. [Link]

-

Azas, N., et al. (2007). Synthesis of 2-substituted nitro-and aminobenzothiazoles and corresponding anthranilic acids. ResearchGate. [Link]

-

Carradori, S., et al. (2013). 2-Aminobenzothiazole derivatives as new antifungal agents. UCLouvain. [Link]

-

Gulati, G., et al. (2014). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. PMC. [Link]

-

Shaker, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

-

Bansal, R. K., & Sharma, S. (2009). Benzothiazoles: A New Profile of Biological Activities. Indian Journal of Pharmaceutical Sciences. [Link]

-

Reddy, D. R. S., et al. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]

Sources

- 1. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsonline.com [ijpsonline.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

- 7. facm.ucl.ac.be [facm.ucl.ac.be]

- 8. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. A novel procedure for selection of molecular descriptors: QSAR model for mutagenicity of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 17. Secure Verification [vinar.vin.bg.ac.rs]

- 18. wjarr.com [wjarr.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]

- 21. Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming low yield in 2-Methyl-6-nitro-7-aminobenzothiazole synthesis

Technical Support Center: 2-Methyl-6-nitro-7-aminobenzothiazole Synthesis

Subject: Troubleshooting Low Yield & Purity in the Preparation of 2-Methyl-6-nitro-7-aminobenzothiazole Ticket ID: BZT-NITRO-007 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of 2-methyl-6-nitro-7-aminobenzothiazole typically fails not due to a single catastrophic error, but rather a cascade of inefficiencies in regiocontrol and solubility management .

The core challenge lies in the electronic conflict of the benzothiazole scaffold. The 2-methylbenzothiazole core is electron-deficient (deactivated), while the 7-amino group is strongly activating. If the amine is not properly protected, oxidative polymerization ("tarring") occurs instantly upon exposure to nitrating agents. If the nitration temperature drifts above 0°C, regioselectivity is lost, leading to inseparable isomers at C4/C5.

This guide restructures your workflow into a self-validating system, prioritizing the Acetylation-Nitration-Hydrolysis pathway, which is the industry standard for high-yield access to this scaffold.

Module 1: The Validated Synthetic Pathway

Do not attempt direct nitration of the free amine. The yield will never exceed 15-20% due to oxidation. You must utilize a protection-deprotection strategy to sterically and electronically direct the nitro group to the C6 position.

Visual Workflow (DOT Diagram)

Caption: Figure 1. The mandatory protection-nitration-deprotection sequence to ensure C6 regioselectivity and prevent oxidative decomposition.

Module 2: Troubleshooting The Critical Steps

Phase 1: The Protection Step (Yield Loss: Solubility)

Issue: Users often report low recovery of the acetamido intermediate. Root Cause: 2-Methyl-7-acetamidobenzothiazole is planar and highly crystalline, often trapping impurities or remaining dissolved in the mother liquor if the solvent volume is too high.

| Parameter | Standard Protocol | Optimization for Yield |

| Reagent | Acetic Anhydride (1.5 eq) | Acetic Anhydride (1.1 eq) + AcOH solvent |

| Temperature | Reflux | 80°C (Prevent di-acetylation) |

| Workup | Pour into water | Slow addition to ice water with vigorous stirring |

Q: My intermediate is a sticky gum, not a solid. Why? A: You likely have residual acetic acid.

-

Fix: Recrystallize immediately from Ethanol/Water (8:2). Do not carry "gums" into the nitration step; the impurities will cause a violent exotherm.

Phase 2: The Nitration (Yield Loss: Regioselectivity & Tars)

Issue: "I get a black sludge" or "NMR shows a mixture of isomers." Root Cause: The 7-acetamido group directs Ortho (to C6 and C8). C6 is electronically favored, but C8 is sterically accessible if the temperature rises.

Protocol Adjustment:

-

Solvent: Dissolve the 7-acetamido intermediate in 98% H2SO4 first. Ensure it is fully dissolved at room temperature before cooling.

-

The "Kill Zone": Cool to -5°C to 0°C .

-

Critical: Do not use fuming nitric acid if possible. Use a pre-mixed solution of KNO3/H2SO4 or standard 70% HNO3 added dropwise.

-

Rate: Addition must take >30 minutes for a 10g scale. If temp spikes >5°C, stop immediately.

-

Q: Why use KNO3/H2SO4 instead of HNO3?

A: Solid KNO3 allows for a controlled generation of the nitronium ion (

Phase 3: Isolation & Hydrolysis (Yield Loss: pH Shock)

Issue: Product precipitates but yield is <40%. Root Cause: The final product is an amphoteric amine. If you neutralize to pH 7, it may precipitate, but if you overshoot to pH 10, you might solubilize it as a salt or hydrolyze the ring (less likely, but possible). Conversely, rapid quenching traps the product in sulfate salts.

Corrective Workflow:

-

Quench: Pour the nitration mix onto crushed ice (5x weight of acid).

-

Filtration 1: Filter the protected intermediate (6-nitro-7-acetamido) first. Do not hydrolyze in the nitration pot.

-

Reason: Separating the intermediate allows you to wash away the acid and tarry impurities before the sensitive deprotection step.

-

-

Hydrolysis: Reflux the clean intermediate in 70% H2SO4 or ethanolic NaOH.

-

Final pH: Adjust to pH 8-9 with Ammonium Hydroxide (NH4OH). Avoid NaOH pellets which create hot spots.

Module 3: Diagnostic Logic Tree

Use this decision matrix to identify where your specific experiment is failing.

Caption: Figure 2. Diagnostic logic for identifying failure modes in benzothiazole nitration.

FAQ: Specific Technical Hurdles

Q1: Can I perform the nitration using a "one-pot" method without isolating the acetamide? A: Technically yes, but it is not recommended for high purity. The acetic acid/anhydride remaining from the protection step can react with nitric acid to form acetyl nitrate, which is a more aggressive and less selective nitrating agent. This increases the formation of the C4-nitro isomer. Isolate and dry the acetamide for consistent results [3].

Q2: My product has a melting point 10°C lower than reported. Is it wet? A: It is likely contaminated with the 8-nitro isomer . The 7-acetamido group directs to both ortho positions (6 and 8). While C6 is favored, C8 forms in trace amounts (5-10%).

-

Purification: Recrystallize from Glacial Acetic Acid or DMF/Ethanol . The 6-nitro isomer is typically less soluble and will crystallize out first.

Q3: The final amine is not precipitating after hydrolysis. A: 2-Methyl-6-nitro-7-aminobenzothiazole is weakly basic. If your solution is too acidic (pH < 4), it remains protonated. If it is too basic (pH > 11), you may form a soluble salt if the nitro group activates the amine sufficiently to be deprotonated (rare but possible). Target pH 8.5 carefully using NH4OH.

References

-

Organic Syntheses , Coll. Vol. 3, p.76 (1955); Vol. 25, p.78 (1945). Nitration of amines via nitrate salts to prevent oxidation.

-

BenchChem Technical Protocols . Regioselective Nitration of Aromatic Compounds.[1][2]

-

ResearchGate / Semantic Scholar . Synthesis of 2-substituted nitro- and aminobenzothiazoles.[3][4][5] (General benzothiazole nitration methodology).[6]

-

Beilstein Journal of Organic Chemistry . Regioselective functionalization of 2-aminobenzothiazoles.[4][5][7][8][9]

Sources

- 1. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]

- 5. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Benzothiazole synthesis [organic-chemistry.org]

Technical Support Center: Stability & Handling of 2-Methyl-6-nitro-7-aminobenzothiazole (MNABT)

Technical Overview & Chemical Profile

2-Methyl-6-nitro-7-aminobenzothiazole (MNABT) is a highly functionalized heterocycle often used as a scaffold in dye synthesis (azo-disperse dyes) and pharmaceutical intermediates.[1]

-

The Stability Paradox: The molecule features a "push-pull" electronic system.[1] The 7-amino group (electron donor) and the 6-nitro group (electron acceptor) create a strong dipole.[1] While this stabilizes the aromatic ring against electrophilic attack, it renders the molecule highly susceptible to photo-oxidative degradation and intermolecular coupling (azo formation) in solution.[1]

-

Critical Weakness: The 2-methyl group, while generally robust, is susceptible to radical oxidation under high-energy light, and the amino group is prone to oxidation in polar aprotic solvents like DMSO over time.

Troubleshooting Guides (Q&A Format)

Category A: Solubilization & Precipitation Issues

Q1: I dissolved MNABT in DMSO, but upon diluting into my aqueous assay buffer (PBS, pH 7.4), immediate precipitation occurred. Why?

A: This is a classic "Solvent Shock" phenomenon driven by the high hydrophobicity of the benzothiazole core and the nitro substituent.[1]

-

The Cause: MNABT has a low aqueous solubility (LogP > 2.5 estimated).[1] When a DMSO stock is added rapidly to water, the water strips the DMSO solvation shell faster than the molecule can equilibrate, forcing it to aggregate.

-

The Fix:

-

Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Create an intermediate step (e.g., 1:1 DMSO:Water or DMSO:Ethanol) if possible.[1]

-

Surfactant Assist: Pre-condition your aqueous buffer with 0.05% Tween-20 or 0.1% Cyclodextrin .[1] This creates micellar pockets that accept the hydrophobic molecule.[1]

-

The "Drop-wise Vortex" Method: Add the DMSO stock drop-wise into a vortexing buffer solution.[1] Never add buffer to the DMSO stock.[1]

-

Q2: My stock solution in DMSO turned from bright yellow/orange to dark brown after 3 days at Room Temperature. Is it still usable?

A: No. Discard the solution.

-

The Cause: This indicates oxidative degradation .[1] DMSO is hygroscopic; absorbed water facilitates the formation of reactive oxygen species (ROS).[1] The 7-amino group likely underwent oxidative coupling to form azo-dimers or N-oxides, which are highly colored (bathochromic shift).[1]

-

The Fix:

Category B: Photostability & Environmental Stress[1][2]

Q3: We observe inconsistent IC50 values when the compound is handled in clear glass vials versus amber vials.

A: MNABT is photolabile .[1][2]

-

The Cause: The nitro-conjugated system absorbs UV-Vis light strongly.[1] Excitation can lead to nitro-to-amine reduction (if reducing agents are present) or radical formation at the 2-methyl position.[1]

-

The Fix:

-

Mandatory: Perform all weighing and solubilization under low-light conditions or yellow safety lights.

-

Vessels: Use amber borosilicate glass exclusively. Wrap clear vessels in aluminum foil immediately.

-

Experimental Protocols

Protocol 3.1: Preparation of a Stable Stock Solution (10 mM)

This protocol minimizes water uptake and oxidative stress.[1]

-

Equilibration: Allow the vial of solid MNABT to reach room temperature before opening (prevents condensation on the hygroscopic solid).

-

Solvent Choice: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm).[1]

-

Weighing: Weigh approx. 2.0 mg of MNABT into an amber HPLC vial.[1]

-

Dissolution: Add the calculated volume of DMSO.

-

Purging (Critical): Gently bubble Argon gas through the solution for 30 seconds to displace dissolved oxygen.

-

Storage: Cap tightly (PTFE-lined cap). Seal with Parafilm.[1] Store at -20°C .

Protocol 3.2: HPLC Stability Assessment

Use this method to validate the purity of your compound before critical assays.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 360 nm (targeting the nitro-amine chromophore).[1]

-

Pass Criteria: Purity > 95%. If a new peak appears at a higher Retention Time (dimer) or lower RT (hydrolysis product), repurify.[1]

Data Visualization & Logic Maps

Figure 1: Troubleshooting Logic for Solution Stability

This decision tree helps users diagnose precipitation or degradation issues in real-time.[1]

Caption: Figure 1. Diagnostic workflow for identifying the root cause of MNABT instability in solution.

Figure 2: Degradation Pathways & Stabilization Strategy

Visualizing the chemical vulnerabilities of the MNABT molecule.

Caption: Figure 2.[1][3] Mechanistic map of environmental threats (Red) and corresponding protective strategies (Green) for MNABT.

Summary of Physicochemical Properties

| Property | Value / Description | Implication for Handling |

| Solubility (Water) | < 20 µg/mL (Predicted) | Requires organic co-solvents (DMSO, DMF) for stock.[1] |

| Solubility (DMSO) | > 10 mg/mL | Excellent for stock prep, but hygroscopic.[1] |

| LogP | ~ 2.1 - 2.6 [1] | Lipophilic; prone to non-specific binding to plastics.[1] |

| pKa (Amine) | Reduced basicity | Less likely to form salts compared to aniline; remains neutral at physiological pH.[1] |

| Light Sensitivity | High | Strict dark handling required. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76250, Benzothiazole, 2-methyl-6-nitro-. Retrieved from [Link][1]

-

Gimenez-Giner, A. et al. (2023). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. ACS Infectious Diseases.[1] Retrieved from [Link][1]

-

OrgSyn (2025). Synthesis of 2-Amino-6-methylbenzothiazole. Organic Syntheses, Coll. Vol. 3, p.76. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Cell Permeability Optimization for 2-Methyl-6-nitro-7-aminobenzothiazole

Status: Active Lead Scientist: Senior Application Specialist Last Updated: February 20, 2026 Reference ID: MNAB-PERM-001[1][2]

Molecular Profile & Physicochemical Barriers[1][2]

Before troubleshooting, you must understand the "Personality" of 2-Methyl-6-nitro-7-aminobenzothiazole (MNAB).[1] This molecule presents a classic medicinal chemistry paradox known as "Brick Dust."

-

The Core Issue: The 6-nitro and 7-amino groups are ortho to each other.[1][2] This proximity likely facilitates an intramolecular hydrogen bond between the amine hydrogen and the nitro oxygen.

-

The Consequence: This internal "lock" reduces the molecule's ability to interact with water (lowering solubility) while making the molecule more planar and crystalline (increasing melting point and lattice energy).

-

The Permeability Result: While the molecule is lipophilic enough to cross membranes (LogP ~2.5), it cannot dissolve in sufficient concentration in the aqueous boundary layer to drive that diffusion. You are likely facing a solubility-limited permeability issue, not an intrinsic permeability issue. [1]

| Property | Value (Predicted/Observed) | Impact on Experiment |

| LogP | ~2.5 - 2.8 | Good lipophilicity for passive diffusion.[1] |

| Aqueous Solubility | < 10 µg/mL (pH 7.4) | CRITICAL: High risk of precipitation in assay buffers. |

| pKa (Amine) | ~1.5 - 2.5 | The electron-withdrawing nitro group makes the amine extremely weak; it will remain neutral at physiological pH.[1][2] |

| Fluorescence | Likely High | Benzothiazoles are fluorophores; this may interfere with UV/Vis readouts.[1][2] |

Troubleshooting Guides (Q&A)

Category A: Solubility & Formulation Issues

Q: My compound precipitates immediately when I dilute my DMSO stock into the assay buffer (PBS/HBSS). How do I fix this?

A: This is the "Crash-Out" effect.[1] The intramolecular H-bonding makes MNAB resist water solvation.[1]

-

Immediate Fix: Do not exceed 1% DMSO final concentration if possible, as higher levels damage cell monolayers. Instead, use a co-solvent spike . Add 0.5% to 1% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) to your assay buffer before adding the compound.[1] The cyclodextrin encapsulates the hydrophobic core, keeping it in solution without altering membrane permeability significantly.

-

Protocol Adjustment: Pre-warm your buffer to 37°C before adding the compound stock. Cold buffers accelerate precipitation.[1]

Q: Can I use pH adjustment to improve solubility?

A: No. The 7-amino group is deactivated by the 6-nitro group (electron-withdrawing).[1] Its pKa is likely very low (< 3). You would need to drop the pH to ~1 to protonate it, which is incompatible with cell-based assays (Caco-2/MDCK) and most PAMPA lipids.[1] Stick to neutral pH and rely on excipients (cyclodextrins or BSA) rather than pH manipulation.

Category B: Assay Anomalies (PAMPA/Caco-2)[1][2]

Q: My Caco-2 recovery rates are extremely low (< 50%), but I don't see precipitation. Where is the compound going?

A: You are experiencing Non-Specific Binding (NSB) .[2] The planar, hydrophobic nature of MNAB causes it to stick to the plastic of the well plates and the pipette tips.

-

Diagnostic: Check mass balance.[1] If (Donor + Receiver) < Initial, you have NSB.

-

Solution:

-

Change Plasticware: Switch to "Low-Binding" polypropylene plates.

-

Add BSA: Add 0.05% - 1% Bovine Serum Albumin (BSA) to the receiver compartment (basolateral side).[2] BSA acts as a "sink," pulling the drug through and preventing it from sticking to the plastic. Note: Do not add BSA to the donor side if measuring apparent permeability (

), as it binds the drug and reduces the free fraction driving diffusion.

-

Q: The PAMPA assay shows high permeability, but the Caco-2 assay shows low permeability. Which is correct?

A: Both are correct, but they measure different things.

-

PAMPA measures passive diffusion only.[1][3] MNAB is lipophilic, so it crosses artificial lipids easily.

-

Caco-2 includes efflux transporters (P-gp, BCRP).[1] Benzothiazoles are frequent substrates for P-glycoprotein (P-gp).[1]

-

Verification: Run the Caco-2 assay again with a P-gp inhibitor like Verapamil (50 µM) or Cyclosporin A .[1] If permeability increases, MNAB is a P-gp substrate.[1]

Optimization Workflows

Workflow 1: Chemical Modification (Prodrug Strategy)

If formulation fails, you must modify the structure. The 7-amine is the handle.[1]

Figure 1: Prodrug strategies to disrupt the intramolecular hydrogen bond between the 6-nitro and 7-amino groups.[1][2]

Workflow 2: Assay Troubleshooting Decision Tree

Figure 2: Step-by-step diagnostic workflow for identifying the root cause of poor permeability data.

Detailed Experimental Protocols

Protocol A: High-Sensitivity Solubility Screen (LYSA)

Use this before any cell assay to determine the "Safe Zone" concentration.[1]

-

Preparation: Prepare a 10 mM stock of MNAB in DMSO.

-

Dilution: Create a dilution series in DMSO (e.g., 10 mM down to 0.1 mM).

-

Transfer: Transfer 5 µL of each DMSO stock into 95 µL of PBS (pH 7.4) in a UV-transparent 96-well plate (Final DMSO = 5%).

-

Incubation: Shake at 600 rpm for 2 hours at room temperature.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Analysis: Measure UV absorbance at

(likely ~300-350 nm for benzothiazoles). Compare against a standard curve prepared in 100% DMSO. -

Calculation: Solubility limit is the concentration where the PBS absorbance curve deviates from linearity compared to the DMSO standard.

Protocol B: PAMPA for Hydrophobic Compounds

Standard PAMPA often fails for "Brick Dust" molecules.[1][2] Use this modified lipid mix.

-

Membrane: PVDF hydrophobic filter plate (0.45 µm).

-

Artificial Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in Dodecane .[2]

-

Modification: For MNAB, add 0.5% cholesterol to the lipid mix to better mimic rigid cell membranes.

-

-

Donor Buffer: PBS pH 7.4 + 5% Methanol (to ensure solubility during the assay).

-

Receiver Buffer: PBS pH 7.4 + 1% BSA (Sink condition).

-

Time: Incubate for 16 hours (overnight) in a humidity chamber to allow slow passive diffusion.

References

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Foundational text on the "Brick Dust" vs. "Grease Ball" solubility classification).

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1] Link (Source for solubility/permeability trade-offs and PAMPA protocols).[1]

-

Kalgutkar, A. S., et al. (2005).[2] Assessment of Nitrogen-Containing Substituents in Drug Design: Solubility and Permeability Considerations. Journal of Medicinal Chemistry, 48(26), 8123-8135. Link (Specific discussion on amine/nitro group effects on ADME).

-

Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

-

PubChem. (2025).[2][4] Compound Summary: 2-Methyl-6-nitrobenzothiazole.[1][4][5] National Library of Medicine. Link (Used for physicochemical property inference of the core scaffold).

Sources

- 1. CAS 84387-89-3: 5-Nitro-1,2-benzisothiazol-3-amine [cymitquimica.com]

- 2. 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PAMPA | Evotec [evotec.com]

- 4. Benzothiazole, 2-methyl-6-nitro- | C8H6N2O2S | CID 76250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzothiazole, 2-methyl-6-nitro- (CAS 2941-63-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

Mitigating cytotoxicity of 2-Methyl-6-nitro-7-aminobenzothiazole in control cells

Technical Support Center: 2-Methyl-6-nitro-7-aminobenzothiazole (MNABT)

Welcome to the technical support guide for managing and mitigating off-target cytotoxicity associated with 2-Methyl-6-nitro-7-aminobenzothiazole (MNABT) in control cell lines. This resource is designed for researchers, scientists, and drug development professionals who are using MNABT in their experimental workflows and encountering challenges with cell viability. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you obtain reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding MNABT cytotoxicity.

Q1: We are observing significant cell death in our negative control cell lines even at low concentrations of MNABT. Is this expected?

A1: While the primary activity of your compound is the focus, off-target cytotoxicity is a known challenge for many nitroaromatic compounds.[1][2] The nitro group (-NO2) on the benzothiazole ring is a key structural alert. Such groups can be enzymatically reduced within the cell, leading to the formation of reactive intermediates and subsequent oxidative stress, which can cause cell death irrespective of the cell line's primary target status.[3][4][5]

Q2: How can I confirm that the observed cell death is caused by MNABT and not an experimental artifact?

A2: This is the crucial first step in troubleshooting.[6] Before exploring complex biological mechanisms, ensure the following:

-

Solvent Toxicity: Confirm that the final concentration of your solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.5%.[6][7] Run a vehicle-only control.

-

Compound Stability & Solubility: Visually inspect your culture medium after adding MNABT. Precipitation or degradation can lead to inconsistent results or toxic byproducts.[6]

-

Assay Interference: Some compounds can interfere with assay reagents (e.g., reducing MTT tetrazolium salts). Include a "compound-only" control (no cells) to check for background signal.[6][7]

-

Basic Cell Culture Health: Ensure your cells are healthy, within a low passage number, and seeded at a consistent density. Over-confluency or poor cell health can sensitize them to any compound.[7][8][9]

Q3: What is the likely mechanism of MNABT-induced cytotoxicity in non-target cells?

A3: Based on its chemical structure, the most probable mechanism is Redox Cycling . Intracellular flavoenzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) or cytochrome P450 reductases, can reduce the nitro group of MNABT.[1][3][4][10] This can proceed via a one-electron reduction, forming a nitro anion radical, or a two-electron reduction.[3][5] The one-electron reduction pathway often leads to a futile cycle where the radical reacts with molecular oxygen to regenerate the parent MNABT and produce a superoxide anion (O₂⁻•).[5] This rapid generation of reactive oxygen species (ROS) overwhelms the cell's natural antioxidant defenses, leading to oxidative stress, damage to lipids, proteins, and DNA, and ultimately, apoptosis or necrosis.[1][11]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and solve specific cytotoxicity issues.

Guide 1: Problem - High Cytotoxicity at All Tested Concentrations

You've performed a dose-response experiment and found that even the lowest concentration of MNABT kills a majority of your control cells, preventing you from establishing a therapeutic window for your primary experiments.

Step 1: Validate the Observation

-

Action: Repeat the experiment with freshly prepared MNABT stock solutions and dilutions.[7] Double-check all calculations.

-

Rationale: Errors in dilution, degradation of the compound in storage, or use of a supersaturated solution can lead to artificially high cytotoxicity. This step rules out simple human or chemical errors.

Step 2: Redefine the Dose-Response Curve

-

Action: Expand your dose-response curve to include several logs of lower concentrations (e.g., from micromolar down to nanomolar or even picomolar ranges).

-

Rationale: You may be working far above the true IC50 for cytotoxicity. Finding the concentration at which toxicity begins is essential for understanding the compound's profile.[12]

Step 3: Investigate the Role of Oxidative Stress

-

Action: Co-incubate the cells with MNABT and a well-characterized antioxidant, such as N-acetylcysteine (NAC).[6][13]

-

Rationale: If MNABT's cytotoxicity is mediated by ROS, an antioxidant should rescue the cells. NAC serves as a precursor for glutathione (GSH), a major intracellular antioxidant, and has other protective effects.[[“]][15][16] A successful rescue strongly implicates oxidative stress as the primary mechanism.[13]

Guide 2: Problem - Results are Inconsistent Between Experiments

You observe high cytotoxicity in one experiment but moderate or low toxicity when you repeat it, making your data unreliable.

Step 1: Standardize Cell Culture Conditions

-

Action: This is the most common source of variability.[7]

-

Passage Number: Use cells from a narrow passage number range for all experiments. Cells can change phenotypically over time in culture.[8]

-

Seeding Density: Ensure cells are seeded at the exact same density and are in the logarithmic growth phase when the compound is added.[7][12] Both sparse and over-confluent cultures can respond differently.[7][9]

-

Media & Supplements: Use the same lot of media and serum if possible, or pre-test new lots. Components in serum can vary and affect cell health and compound activity.[8]

-

-

Rationale: Minor variations in cell health and density can dramatically alter their susceptibility to a toxic insult. Strict standardization is key to reproducibility in cell-based assays.[12][17]

Step 2: Control for Incubation Time

-

Action: Use a precise and consistent incubation time for compound exposure in all experiments.

-

Rationale: Cytotoxicity is a time-dependent process. A difference of even a few hours can significantly alter the outcome, especially for compounds that induce apoptosis, which takes time to execute.[7]

Step 3: Evaluate Compound Stability in Media

-

Action: Incubate MNABT in your complete cell culture medium (without cells) for the duration of your experiment (e.g., 24, 48 hours). Then, add this "pre-incubated" medium to fresh cells and measure cytotoxicity.

-

Rationale: If the compound is unstable and degrades into a more toxic byproduct, the pre-incubated medium will be more cytotoxic. If it degrades into a non-toxic form, it will be less cytotoxic. This helps diagnose issues related to compound half-life in your specific experimental conditions.[6]

Part 3: Visualized Mechanisms and Workflows

Hypothesized Cytotoxicity Pathway of MNABT

The following diagram illustrates the likely mechanism by which MNABT induces cytotoxicity in non-target cells through redox cycling.

Caption: Hypothesized redox cycling mechanism of MNABT-induced cytotoxicity.

Troubleshooting Workflow for Unexpected Cytotoxicity

Follow this decision tree to systematically address issues with MNABT in your control cells.

Caption: A decision-tree workflow for troubleshooting MNABT cytotoxicity.

Part 4: Core Methodologies & Protocols

Protocol 1: Assessing Cytotoxicity Mitigation with N-Acetylcysteine (NAC)

This protocol details how to test if an antioxidant can rescue cells from MNABT-induced toxicity.

Objective: To determine if co-treatment with NAC can reduce the cytotoxicity of MNABT, thereby implicating reactive oxygen species (ROS) in the mechanism of cell death.

Materials:

-

Control cell line of interest

-

Complete culture medium

-

MNABT stock solution (e.g., 10 mM in DMSO)

-

N-Acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.4)

-

96-well clear-bottom black plates (for fluorescence) or clear plates (for colorimetric assays)

-

Cytotoxicity assay kit (e.g., CellTiter-Glo®, CytoTox-ONE™, or MTT)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover for 18-24 hours.[7]

-

Prepare Treatment Media:

-

Prepare serial dilutions of MNABT in complete culture medium at 2x the final desired concentration.

-

Prepare solutions of NAC in complete culture medium at 2x the final desired concentration. (See table below for starting points).

-

Prepare media containing both MNABT and NAC at 2x final concentrations.

-

-

Controls Setup (in triplicate):

-

Vehicle Control: Medium + Solvent (e.g., DMSO) + NAC solvent (water).

-

NAC-only Control: Medium + NAC at the highest concentration to be used.

-

MNABT-only Control: Medium + MNABT dilutions.

-

Maximum Lysis Control: (For LDH assays) Add lysis buffer 15 minutes before reading.[18]

-

No-Cell Control: Medium only, to measure background signal.[18]

-

-

Cell Treatment:

-

Carefully remove the old medium from the cells.

-

Add 50 µL of the appropriate 2x NAC (or control) medium to the wells.

-

Immediately add 50 µL of the appropriate 2x MNABT (or control) medium to the wells, bringing the total volume to 100 µL and all reagents to their final 1x concentration.

-

-

Incubation: Incubate the plate for your standard experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

-

Measure Viability: Following the manufacturer's instructions for your chosen cytotoxicity assay, measure the cell viability.

-

Data Analysis:

-

Subtract the average "No-Cell Control" reading from all other wells.

-

Normalize the data to the "Vehicle Control" (set to 100% viability).

-

Plot the dose-response curves for "MNABT-only" and "MNABT + NAC". A rightward shift in the IC50 curve for the co-treated group indicates a rescue effect.

-

Recommended Starting Concentrations for Mitigating Agents

| Mitigating Agent | Mechanism of Action | Recommended Starting Concentration | Key Considerations |

| N-Acetylcysteine (NAC) | Glutathione precursor, ROS scavenger, H₂S production.[13][[“]][16] | 1 - 10 mM | Can acidify medium; ensure stock solution is pH-neutralized. May have direct effects at very high concentrations. |

| Dicumarol | NQO1 Inhibitor.[1] | 10 - 50 µM | If NAC works, use Dicumarol to see if the ROS production is NQO1-dependent. Test for intrinsic toxicity first. |

| α-Tocopherol (Vitamin E) | Lipid-soluble antioxidant, protects membranes from lipid peroxidation.[19] | 50 - 200 µM | Requires careful formulation due to poor water solubility. Often used with a carrier solvent. |

References

-

Mišík, V., Beňačka, R., & Šeršeň, F. (2008). Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity. PubMed. [Link]

-

Nemeikaitė-Čėnienė, A., Šarlauskas, J., Anusevičius, Ž., Nivinskas, H., & Čėnas, N. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI. [Link]

-

Consensus. (n.d.). What is N-Acetyl Cysteine (NAC) mechanism of action?. Consensus. [Link]

-

Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. PMC. [Link]

-

Čėnas, N., Nemeikaitė-Čėnienė, A., & Šarlauskas, J. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed. [Link]

-

Oh, E. T., & Park, M. T. (2015). Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases. PMC. [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

-

Zhitkovich, A. (2019). N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. ACS Publications. [Link]

-

de Oliveira, R. B., & da Cruz, E. H. G. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

-

Raghu, G., & Matalon, S. (2022). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. PMC. [Link]

-

ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

-

Penning, T. M. (2017). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. [Link]

-

Pedre, B., Barayeu, U., Ezeriņa, D., & Dick, T. P. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Vrije Universiteit Brussel. [Link]

-

Black, S. M., et al. (2020). Combating Reactive Oxygen Species (ROS) with Antioxidant Supramolecular Polymers. ACS Publications. [Link]

-

Dinkova-Kostova, A. T., & Talalay, P. (2010). NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector. PMC. [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

-

Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

-

Čėnas, N., et al. (2015). Reduction of nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1): The role of electron-accepting potency and structural parameters in the substrate specificity. ResearchGate. [Link]

-

Pey, A. L., & Megarity, C. F. (2017). NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places. PMC. [Link]

-

Silini, A. R., et al. (2023). Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine. MDPI. [Link]

-

SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. SPT Labtech. [Link]

-

Promega Connections. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. [Link]

-

Birben, E., Sahiner, U. M., Sackesen, C., Erzurum, S., & Kalayci, O. (2012). Strategies for Reducing or Preventing the Generation of Oxidative Stress. PMC. [Link]

-

Sies, H., & Jones, D. P. (2024). Cellular ROS and Antioxidants: Physiological and Pathological Role. MDPI. [Link]

Sources

- 1. Cytotoxicity of nitroaromatic explosives and their biodegradation products in mice splenocytes: implications for their immunotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biocompare.com [biocompare.com]

- 9. marinbio.com [marinbio.com]

- 10. Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondrial Stress and ROS [sigmaaldrich.com]

- 12. promegaconnections.com [promegaconnections.com]

- 13. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. consensus.app [consensus.app]

- 15. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchportal.vub.be [researchportal.vub.be]

- 17. sptlabtech.com [sptlabtech.com]